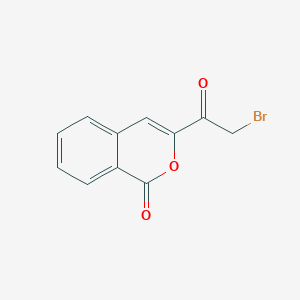

3-(2-bromoacetyl)-1H-isochromen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Bromoacetyl)-1H-isochromen-1-one, also known as 3-(Bromoacetyl)coumarin, can be synthesized via the bromination of 3-acetylcoumarin in chloroform .

Synthesis Analysis

Recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives have been emphasized. These compounds serve as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .Molecular Structure Analysis

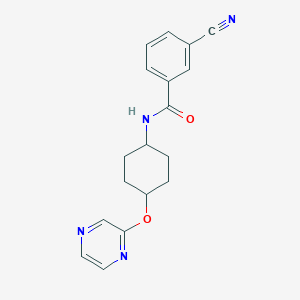

The molecular structure of 3-(2-bromoacetyl)-1H-isochromen-1-one is complex and forms the basis for the synthesis of various derivatives. It is used as a building block in the preparation of critical polyfunctionalized heterocyclic systems .Chemical Reactions Analysis

3-(2-bromoacetyl)-1H-isochromen-1-one is used in multicomponent reactions with aromatic aldehydes and malononitrile to generate potentially biologically active pyran and pyridine derivatives . It is also used as a starting point towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(2-bromoacetyl)-1H-isochromen-1-one serves as a valuable building block for synthesizing diverse heterocyclic compounds. Researchers have explored its reactivity with different reagents to yield novel derivatives. Notably, it has been employed in the synthesis of:

- Pyran Derivatives : Multicomponent reactions with aromatic aldehydes and malononitrile lead to pyran derivatives .

- Pyridine Derivatives : Chemical transformations involving 3-(2-bromoacetyl)-1H-isochromen-1-one have yielded pyridine-based structures .

Cytotoxicity Studies

Researchers have evaluated the in vitro anticancer activity of compounds derived from 3-(2-bromoacetyl)-1H-isochromen-1-one. These studies involved screening against various human cancer cell lines:

The IC50 values (concentration causing 50% reduction in cell growth) demonstrated significant cytotoxic effects for most compounds. Notably, compound 6d exhibited potent cytotoxic activity against NUGC (IC50 = 29 nM), comparable to the standard CHS 828 (IC50 = 25 nM) .

Other Potential Applications

While the literature primarily focuses on the above aspects, 3-(2-bromoacetyl)-1H-isochromen-1-one’s versatility suggests additional applications:

- Anti-Inflammatory Properties : Coumarins, including this compound, have shown anti-inflammatory potential .

- Antioxidant Activity : Benzopyran-2-ones, to which this compound belongs, may possess antioxidant properties .

- Antimicrobial and Anti-Tuberculosis Activities : Further investigations could explore these aspects .

Mohareb, R. M., & MegallyAbdo, N. Y. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity. Molecules, 20(6), 11535–11553. Read more

Mechanism of Action

Target of Action

The primary target of 3-(2-bromoacetyl)-1H-isochromen-1-one is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, particularly in the stomach and platelets .

Mode of Action

It is known to interact with its target, prostaglandin g/h synthase 1 . This interaction could potentially lead to changes in the synthesis of prostanoids .

Biochemical Pathways

The compound is involved in the prostanoid synthesis pathway by interacting with Prostaglandin G/H synthase 1

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

It has been reported that compounds synthesized from 3-(2-bromoacetyl)-1h-isochromen-1-one exhibited significant cytotoxic effects . For instance, compound 6d showed almost equipotent cytotoxic activity against human gastric cancer (NUGC) compared to the standard CHS 828 .

Safety and Hazards

Future Directions

The future directions of research on 3-(2-bromoacetyl)-1H-isochromen-1-one could involve further exploration of its synthesis, chemistry, and applications. There is a need for more research on its biological and chemical applications since its discovery . Additionally, its use in the synthesis of polyfunctionalized biologically active heterocyclic compounds is a promising area of research .

properties

IUPAC Name |

3-(2-bromoacetyl)isochromen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c12-6-9(13)10-5-7-3-1-2-4-8(7)11(14)15-10/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIWEEJUWCHJEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(OC2=O)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-bromoacetyl)-1H-isochromen-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methoxyphenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2843859.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one](/img/structure/B2843867.png)

![9-Methyl-9-azabicyclo[4.2.1]nonan-3-one](/img/structure/B2843868.png)

![3-(Tert-butylsulfonyl)-1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidine](/img/structure/B2843871.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2843874.png)

![2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2843877.png)

![2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid](/img/structure/B2843881.png)